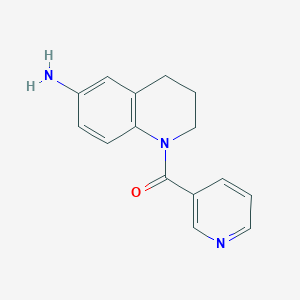

(6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone (ADQM) is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. It is a member of the quinoline class of compounds, which are known to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. ADQM has been investigated for its potential use in the treatment of cancer, Alzheimer’s disease, multiple sclerosis, and other neurological disorders. In addition, ADQM has been studied for its potential applications in the fields of drug delivery and gene therapy.

Wissenschaftliche Forschungsanwendungen

-

Amino–yne Click Chemistry : This is a type of click chemistry that has been rapidly developed in recent years. The spontaneous amino–yne click reaction stands out due to its spontaneity of reactions, ubiquity of amines, and cleavability of products with specific stimuli. It has become a useful tool for scientists in various fields since its first report in 2017. Applications are briefly classified and reviewed in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .

-

Thermoplastic Composites for Space Applications : Thermoplastic composites are increasingly being investigated for aerospace applications because of their relatively short processing time, good chemical and radiation resistance, and potential for reforming and reuse via melting. The manufacturing, reforming, and reuse of thermoplastic composites can be leveraged to advance joining, disassembly, and reassembly of structures for space exploration activities. Potential applications include, but are not limited to, habitats and on-orbit assembly and/or reassembly of large-scale truss structures .

-

Therapeutic Uses of Amino Acids : Amino acids find key applications in immune function, cardiovascular and gastrointestinal (GI) health, treatment of liver diseases, fatigue, skeletal muscle damage, cancer prevention, burn, trauma and sepsis, maple urine disease, and diabetes .

-

Amino–yne Click Chemistry : This is a type of click chemistry that has been rapidly developed in recent years. The spontaneous amino–yne click reaction stands out due to its spontaneity of reactions, ubiquity of amines, and cleavability of products with specific stimuli. It has become a useful tool for scientists in various fields since its first report in 2017. Applications are briefly classified and reviewed in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .

-

Thermoplastic Composites for Space Applications : Thermoplastic composites are increasingly being investigated for aerospace applications because of their relatively short processing time, good chemical and radiation resistance, and potential for reforming and reuse via melting. The manufacturing, reforming, and reuse of thermoplastic composites can be leveraged to advance joining, disassembly, and reassembly of structures for space exploration activities. Potential applications include, but are not limited to, habitats and on-orbit assembly and/or reassembly of large-scale truss structures .

-

Therapeutic Uses of Amino Acids : Amino acids find key applications in immune function, cardiovascular and gastrointestinal (GI) health , treatment of liver diseases, fatigue, skeletal muscle damage, cancer prevention, burn, trauma and sepsis, maple urine disease and diabetes .

Eigenschaften

IUPAC Name |

(6-amino-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-13-5-6-14-11(9-13)4-2-8-18(14)15(19)12-3-1-7-17-10-12/h1,3,5-7,9-10H,2,4,8,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVCLQWPPSUUGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585905 |

Source

|

| Record name | (6-Amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone | |

CAS RN |

927996-15-4 |

Source

|

| Record name | (6-Amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.